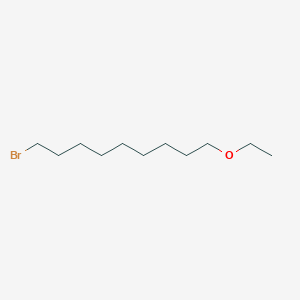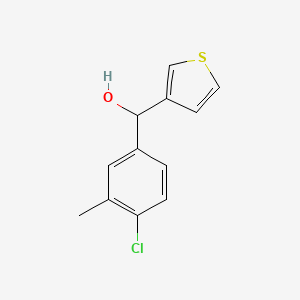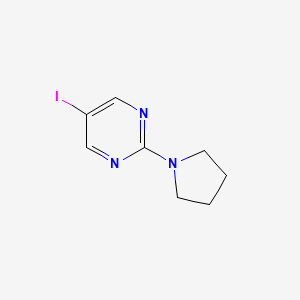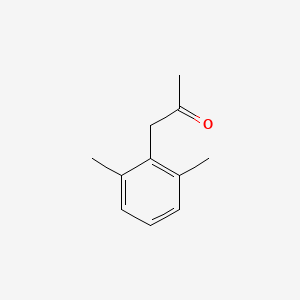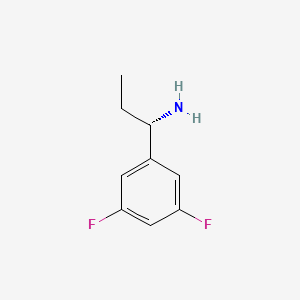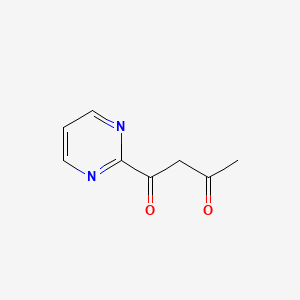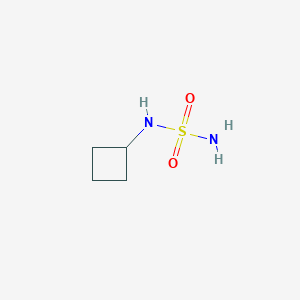
N-Cyclobutyl-sulfamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclobutyl-sulfamide is an organosulfur compound characterized by the presence of a cyclobutyl group attached to a sulfamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Cyclobutyl-sulfamide can be synthesized through the oxidative coupling of thiols and amines. One efficient method involves the use of hydrogen peroxide and thionyl chloride to convert thiol derivatives to sulfonyl chlorides, which then react with amines to form sulfonamides . Another approach is the direct synthesis from thiols and amines under microwave irradiation, which offers high yields and good functional group tolerance .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale oxidative coupling reactions using readily available low-cost commodity chemicals. The use of catalysts such as copper can enhance the efficiency of these reactions .
Análisis De Reacciones Químicas
Types of Reactions: N-Cyclobutyl-sulfamide undergoes various chemical reactions, including:
Oxidation: Conversion to sulfonyl derivatives.
Reduction: Formation of sulfides.
Substitution: Reaction with nucleophiles to form substituted sulfonamides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, thionyl chloride.
Reduction: Metal hydrides.
Substitution: Nucleophiles such as amines and alcohols.
Major Products:
Oxidation: Sulfonyl chlorides.
Reduction: Sulfides.
Substitution: Substituted sulfonamides.
Aplicaciones Científicas De Investigación
N-Cyclobutyl-sulfamide has found applications in various scientific research fields:
Chemistry: Used as a building block for synthesizing more complex organosulfur compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and diuretic effects.
Industry: Utilized in the production of polymers and as a vulcanization accelerator in the rubber industry.
Mecanismo De Acción
The mechanism of action of N-Cyclobutyl-sulfamide involves its interaction with specific molecular targets. In biological systems, it may act as a competitive antagonist of p-aminobenzoic acid, inhibiting the synthesis of folic acid, which is essential for DNA production in bacteria . This mechanism is similar to that of other sulfonamide drugs.
Comparación Con Compuestos Similares
Sulfamethazine: A commonly used sulfonamide drug in veterinary medicine.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfenamides and Sulfinamides: Structurally related compounds with sulfur-nitrogen bonds.
Uniqueness: N-Cyclobutyl-sulfamide is unique due to its cyclobutyl group, which imparts distinct chemical and physical properties compared to other sulfonamides. This structural feature may enhance its stability and reactivity in certain applications.
Propiedades
IUPAC Name |
(sulfamoylamino)cyclobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2S/c5-9(7,8)6-4-2-1-3-4/h4,6H,1-3H2,(H2,5,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLQCGSYIZRMSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-3-[4-[3-(dimethylazaniumyl)propoxy]phenyl]prop-2-enoate](/img/structure/B7976939.png)

